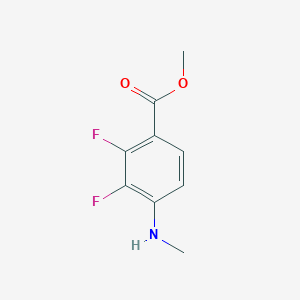

Methyl 2,3-difluoro-4-(methylamino)benzoate

Description

Methyl 2,3-difluoro-4-(methylamino)benzoate is a fluorinated aromatic ester derivative characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 3, a methylamino group at position 4, and a methyl ester at the carboxyl position. This compound is synthesized via reductive amination and purification using silica gel chromatography (ethyl acetate/methanol), achieving a high yield of 90% . Key analytical data include:

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2,3-difluoro-4-(methylamino)benzoate |

InChI |

InChI=1S/C9H9F2NO2/c1-12-6-4-3-5(9(13)14-2)7(10)8(6)11/h3-4,12H,1-2H3 |

InChI Key |

HFMZQYZREAIJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=C(C=C1)C(=O)OC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-4-(methylamino)benzoate typically involves the reaction of 2,3-difluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include methylamine, a suitable solvent (e.g., methanol), and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoro-4-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2,3-difluoro-4-(methylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-(methylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing new drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

- Molecular Formula : C₈H₆F₂N₂O₄

- Substituents: 4-amino, 2,3-difluoro, 5-nitro, and methyl ester groups.

- Key Differences: The nitro group at position 5 introduces strong electron-withdrawing effects, reducing nucleophilicity compared to the methylamino group in the target compound. This substitution alters reactivity, making it more suitable as a chemical intermediate rather than a bioactive molecule .

Triflusulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₅F₃N₆O₆S

- Substituents : Triazine ring, sulfonylurea linkage, and methyl ester.

- Key Differences: The triazine and sulfonylurea moieties confer herbicidal activity, targeting acetolactate synthase (ALS) in plants.

Methyl 2-amino-3-(trifluoromethyl)benzoate

Key Observations :

Biological Activity

Methyl 2,3-difluoro-4-(methylamino)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanism of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with two fluorine atoms and a methylamino group. The presence of fluorine enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorine atoms increase the compound's binding affinity, allowing it to effectively modulate enzyme activity and influence metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

- Receptor Binding : It may interact with various receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential are ongoing, with some results indicating a reduction in inflammatory markers in vitro.

- Cytotoxicity : There is emerging evidence of cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Bacillus subtilis 10 -

Cytotoxicity in Cancer Cells :

In vitro studies on HepG2 liver cancer cells showed that this compound induced apoptosis. The study measured cell viability using assays like MTT and assessed the expression of apoptotic markers (e.g., caspase-3 activation).Treatment Concentration (µM) Cell Viability (%) 5 80 10 55 20 30

Comparative Analysis

When compared to similar compounds such as methyl 2,3-difluoro-4-(hexyloxy)benzoate and methyl 2,3-difluoro-4-(methylthio)benzoate, this compound demonstrates unique biological properties due to its specific substitution pattern.

| Compound | Antimicrobial Activity | Cytotoxicity (HepG2) |

|---|---|---|

| This compound | Moderate | High |

| Methyl 2,3-difluoro-4-(hexyloxy)benzoate | Low | Moderate |

| Methyl 2,3-difluoro-4-(methylthio)benzoate | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.